molecular formula C22H20FNO B6101356 N-(3-fluoro-2-methylphenyl)-2-(2-phenylethyl)benzamide CAS No. 697229-74-6

N-(3-fluoro-2-methylphenyl)-2-(2-phenylethyl)benzamide

Cat. No. B6101356
CAS RN: 697229-74-6
M. Wt: 333.4 g/mol
InChI Key: BIHUNCFEFUJSLK-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-2-(2-phenylethyl)benzamide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FMe-Dbz and is known for its ability to interact with specific receptors in the body, which makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of FMe-Dbz involves its ability to interact with specific receptors in the body, such as the mu-opioid receptor and the delta-opioid receptor. These receptors are involved in the regulation of pain and inflammation, and the interaction of FMe-Dbz with these receptors can lead to the modulation of these processes.
Biochemical and Physiological Effects:
FMe-Dbz has been shown to have several biochemical and physiological effects on the body. It has been shown to have analgesic effects, which means it can reduce pain sensations in the body. It has also been shown to have anti-inflammatory effects, which means it can reduce inflammation in the body. Additionally, FMe-Dbz has been shown to have anxiolytic effects, which means it can reduce anxiety and promote relaxation.

Advantages and Limitations for Lab Experiments

One of the advantages of using FMe-Dbz in lab experiments is its ability to interact with specific receptors in the body, which makes it a useful tool for studying the mechanisms of pain, inflammation, and other physiological processes. However, one of the limitations of using FMe-Dbz is its potential for toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving FMe-Dbz. One area of research is the development of new drugs for the treatment of pain, inflammation, and other conditions. Another area of research is the study of the mechanisms of action of FMe-Dbz and its interactions with specific receptors in the body. Additionally, there is potential for the use of FMe-Dbz in combination with other drugs to enhance their effects and reduce potential side effects.

Synthesis Methods

The synthesis of FMe-Dbz involves a multi-step process that begins with the reaction of 3-fluoro-2-methylbenzoyl chloride with 2-phenylethylamine. This reaction produces the intermediate product N-(3-fluoro-2-methylphenyl)-2-phenylethylamine, which is then reacted with benzoyl chloride to yield FMe-Dbz.

Scientific Research Applications

FMe-Dbz has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases and conditions. FMe-Dbz has been shown to interact with specific receptors in the body that are involved in the regulation of pain, inflammation, and other physiological processes.

properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO/c1-16-20(23)12-7-13-21(16)24-22(25)19-11-6-5-10-18(19)15-14-17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHUNCFEFUJSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210588
Record name N-(3-Fluoro-2-methylphenyl)-2-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

697229-74-6
Record name N-(3-Fluoro-2-methylphenyl)-2-(2-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697229-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluoro-2-methylphenyl)-2-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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